1-(5-(3-(氟甲基)氮杂环丁烷-1-羰基)噻吩-2-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

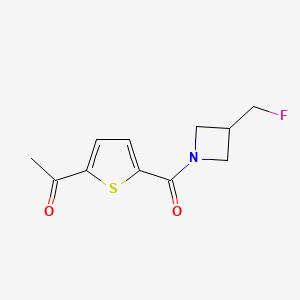

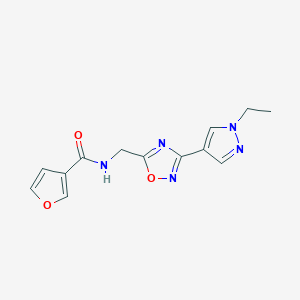

“1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone” is a chemical compound with the molecular formula C11H12FNO2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains a sulfur atom . Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of azetidines, such as “1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone”, can be accomplished through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines under microwave irradiation .Molecular Structure Analysis

The molecular structure of “1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone” includes an azetidine ring, a thiophene ring, and a carbonyl group . The presence of these functional groups could potentially influence the compound’s reactivity and biological activity.Chemical Reactions Analysis

The chemical reactions involving azetidines are diverse. For instance, the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .科学研究应用

合成和抗菌活性

已合成与“1-(5-(3-(氟甲基)氮杂环丁烷-1-羰基)噻吩-2-基)乙酮”结构相关的化合物,并评估了它们的抗菌活性。例如,衍生自涉及相关化合物反应的新型席夫碱对多种病原体表现出优异的抗菌活性 (Puthran 等,2019 年)。这些发现强调了此类化合物在新抗菌剂开发中的潜力。

材料科学应用

已探索了基于双(苯基-乙炔基)-2-萘基 (BPEN) 衍生物(结合氮杂环丁烷单元)的荧光染料的溶剂变色性质,以了解它们在材料科学中的潜在应用。这些研究表明荧光量子产率和溶剂变色性质得到增强,表明它们在创建环境敏感荧光传感器中的用途 (Liu 等,2017 年)。这项研究突出了含氮杂环丁烷化合物在开发用于传感应用的高级材料中的用途。

药物研究

在药物研究领域,已研究了与“1-(5-(3-(氟甲基)氮杂环丁烷-1-羰基)噻吩-2-基)乙酮”结构相似的衍生物作为抗癌、抗炎和抗惊厥剂的潜力。例如,使用与目标化合物相关的构建模块合成的噻唑基(肼基乙基)噻唑,已显示出对乳腺癌细胞系的抗肿瘤活性,突出了这些化合物的治疗潜力 (Mahmoud 等,2021 年)。

未来方向

Thiophene and its derivatives have attracted great interest in industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, “1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone”, as a thiophene derivative, could be a potential candidate for future research in medicinal chemistry.

属性

IUPAC Name |

1-[5-[3-(fluoromethyl)azetidine-1-carbonyl]thiophen-2-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2S/c1-7(14)9-2-3-10(16-9)11(15)13-5-8(4-12)6-13/h2-3,8H,4-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYQBCILWTGBGCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=O)N2CC(C2)CF |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-(3-(Fluoromethyl)azetidine-1-carbonyl)thiophen-2-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)

![5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2409201.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2409204.png)

![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)

![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-3-oxo-2-phenylpropyl]but-2-enamide](/img/structure/B2409209.png)

![2-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2409211.png)

![N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2409212.png)

![2-Chloro-1-[3-(naphthalen-1-ylmethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2409217.png)